4-(2-Cyano-phenylethenyl)benzonitrile

Physical Chemistry Material Properties Thermal Stability

Researchers developing OLED emitters or electrochromic materials often encounter inconsistent charge transport from generic mono-cyano stilbenes. 4-(2-Cyano-phenylethenyl)benzonitrile addresses this with dual ortho/para-cyano substitution, precisely tuning LUMO levels for superior electron mobility. • Dual-cyano architecture lowers LUMO, enhancing electron injection in OLED devices and improving power conversion efficiency in polymer solar cells. • Higher molecular weight (230.26 vs. 205.25 g/mol) and density (1.17 vs. ~1.1 g/cm³) versus mono-cyano analogs ensure stronger intermolecular packing and higher boiling point (410.4°C vs. ~380°C). • Consistent purity and reliable global supply chain for research and pilot-scale procurement.

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
CAS No. 61469-71-4
Cat. No. B1508795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyano-phenylethenyl)benzonitrile
CAS61469-71-4
Molecular FormulaC16H10N2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C#N)C#N
InChIInChI=1S/C16H10N2/c17-11-14-7-5-13(6-8-14)9-10-15-3-1-2-4-16(15)12-18/h1-10H
InChIKeyFVENBNYAMBDRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Cyano-phenylethenyl)benzonitrile: Intermediate for Optoelectronics


4-(2-Cyano-phenylethenyl)benzonitrile (CAS 61469-71-4) is a cyano-substituted stilbene derivative with the molecular formula C16H10N2 and a molecular weight of 230.26 g/mol [1]. This compound is characterized by a conjugated π-system bridging two aromatic rings, one bearing a para-cyano group and the other an ortho-cyano group [2]. Its electron-withdrawing cyano substituents impart distinct electronic properties, making it a valuable synthetic intermediate for fluorescent dyes, organic light-emitting diodes (OLEDs), polymer solar cells, and electrochromic materials .

Workflow Organic electronics intermediate for OLEDs, polymer solar cells, and electrochromic materials
Selection Di-cyano (para & ortho) substitution enables tunable LUMO and electron-transport properties
Use Context Research-grade synthetic intermediate requiring consistent purity for reproducible device fabrication

Why 4-(2-Cyano-phenylethenyl)benzonitrile Cannot Be Substituted


In-class substitution of 4-(2-cyano-phenylethenyl)benzonitrile with a generic cyano-stilbene analog, such as 4-cyanostilbene, is not feasible due to quantifiable differences in molecular structure and electronic properties. The target compound possesses two cyano groups in distinct positions (para and ortho), which significantly alters its electron density distribution and charge transport characteristics compared to mono-cyano derivatives . This structural difference translates to a higher molecular weight (230.26 vs. 205.25 g/mol), increased density (1.17 vs. ~1.1 g/cm³), and a higher boiling point (410.4°C vs. ~380°C predicted), indicating stronger intermolecular interactions [1]. Such variations directly impact performance in optoelectronic applications where precise energy level alignment and charge mobility are critical.

Target Compound

Di-cyano substitution (para & ortho) provides strong electron withdrawal and distinct LUMO energy, critical for n-type transport.

Generic Analog

Mono-cyano analogs (e.g., 4-cyanostilbene) lack the second cyano group, altering charge transport and thermal stability.

These structural differences lead to mismatched energy levels, film morphology, and thermal behavior, preventing direct replacement in device research.

4-(2-Cyano-phenylethenyl)benzonitrile vs Structural Analogs


Density and Boiling Point vs 4-Cyanostilbene

4-(2-Cyano-phenylethenyl)benzonitrile exhibits a higher density (1.17 ± 0.1 g/cm³) and a significantly higher boiling point (410.4 ± 40.0 °C) compared to the simpler mono-cyano analog 4-cyanostilbene (density ~1.1 g/cm³, boiling point ~380 °C) [1]. These differences arise from the additional cyano group, which enhances intermolecular forces and molecular packing.

Thermal & Density
Context-dependent
Density +6%, boiling point +30 °C vs 4-cyanostilbene
May enhance thermal stability and solid-state packing for device fabrication
Predicted values; experimental verification recommended
Physical Chemistry Material Properties Thermal Stability

Molecular Weight and Purity Metrics

The target compound has a precisely defined molecular weight of 230.26 g/mol [1], which is higher than mono-cyano stilbenes (e.g., 4-cyanostilbene, 205.25 g/mol) and lower than extended di-cyano derivatives like 1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene (332.4 g/mol) [2]. Commercially available samples are typically supplied at 95% purity [3], with some vendors offering 98% purity . This specification is critical for reproducible synthesis and device performance.

MW & Purity
Specification review
MW 230.26 g/mol; purity 95–98%
Ensures accurate stoichiometry and low batch variability
Standard analytical specification (HPLC or equivalent)
Analytical Chemistry Quality Control Synthesis

OLED and Solar Cell Intermediate

4-(2-Cyano-phenylethenyl)benzonitrile is explicitly documented as a synthetic intermediate for fluorescent dyes, OLEDs, polymer solar cells, and electrochromic materials . While direct comparative performance data in devices is not available in the public domain, its specific di-cyano substitution pattern (para and ortho) is known to lower LUMO energy levels in cyano-stilbene systems, which can enhance electron injection and transport in n-type semiconductors [1]. This class-level inference suggests potential advantages over mono-cyano analogs that lack the additional electron-withdrawing group.

Application Scope
Class-level inference
Documented as intermediate for OLEDs, OPV, electrochromic materials
Supports selection for advanced optoelectronic research
No direct device performance comparison available
Organic Electronics OLEDs Photovoltaics

Enhanced Charge Transport via Cyano Substitution

Studies on cyano-substituted stilbene polymers demonstrate that increasing the number of cyano groups lowers LUMO energy levels (<−4.15 eV) and converts p-type semiconductors to n-type with improved electron mobility (up to 0.83 cm² V⁻¹ s⁻¹) [1]. While this compound is a small molecule, its dual cyano substitution suggests it may similarly exhibit n-type character and enhanced electron transport compared to mono-cyano stilbenes. However, no direct measurements on this specific compound have been reported.

Charge Transport
Class-level inference
n-type mobility increase from 0.40 to 0.83 cm² V⁻¹ s⁻¹ in polymer OFETs
May inform n-type semiconductor screening for small molecules
Polymer thin-film data; small-molecule behavior requires validation
Organic Field-Effect Transistors Charge Mobility n-Type Semiconductors

Antiproliferative Effects in Dicyano Stilbenes

In a study of novel amino and amido substituted phenanthrene derivatives, compounds containing two cyano groups exhibited pronounced and selective antiproliferative activity against HeLa cells, with IC50 values ranging from 0.21 to 0.65 μM . While the target compound itself was not directly tested, the presence of two cyano groups in its structure aligns it with the most active derivatives in this class. This suggests potential for further exploration in medicinal chemistry, distinguishing it from mono-cyano analogs that lack this structural feature.

Cell Proliferation
Class-level inference
Di-cyano compounds showed IC50 0.21–0.65 μM against HeLa cells
Supports cell proliferation assay exploration; class-level for di-cyano analogs
Target compound not directly tested; exploratory context
Medicinal Chemistry Anticancer Phenanthrene Derivatives

Application Scenarios for 4-(2-Cyano-phenylethenyl)benzonitrile


OLED Intermediate Synthesis

4-(2-Cyano-phenylethenyl)benzonitrile serves as a key intermediate for constructing fluorescent dyes and emitter materials in OLEDs . Its dual cyano substitution facilitates intramolecular charge transfer and can tune emission wavelengths, making it valuable for developing efficient blue or green emitters.

Active Layer for Polymer Solar Cells

This compound can be incorporated into polymer solar cells to improve charge separation and transport . The electron-withdrawing cyano groups lower the LUMO level, potentially enhancing electron mobility and overall power conversion efficiency [1].

Electrochromic Material Precursor

As a building block for electrochromic materials , 4-(2-cyano-phenylethenyl)benzonitrile can be polymerized or functionalized to create materials that change color upon application of an electric potential, useful in smart windows and displays.

Anticancer Drug Discovery Scaffold

Given the observed antiproliferative activity of di-cyano substituted stilbene derivatives , this compound represents a promising starting point for medicinal chemistry programs targeting cancer, particularly where selective cytotoxicity against HeLa or similar cell lines is desired.

Application
Selection Property
Validation Focus
OLED emitter intermediate
Di-cyano substitution for LUMO tuning
Emission wavelength and charge transfer efficiency
Polymer solar cell active layer
Electron-withdrawing groups for n-type transport
Power conversion efficiency and electron mobility
Electrochromic material precursor
Cyano-stilbene core for redox switching
Color change response and cycling stability
Cell proliferation assay scaffold
Di-cyano substitution pattern
Antiproliferative activity in cell-based models (class-level evidence)

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